molecular formula C12H13NO2 B2574457 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one CAS No. 2094372-05-9

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1'-cyclobutane]-5-one

Cat. No.: B2574457
CAS No.: 2094372-05-9
M. Wt: 203.241
InChI Key: YASCFFLFWNEMNJ-UHFFFAOYSA-N
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Description

4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one: is a complex organic compound characterized by a spirocyclic structure. This compound features a benzoxazepine ring fused with a cyclobutane ring, making it a unique molecule of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzoxazepine derivative, the cyclobutane ring can be introduced through a [2+2] cycloaddition reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack, using reagents such as sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding spirocyclic systems and their behavior in various chemical reactions.

Biology

In biological research, this compound is explored for its potential bioactivity. Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The spirocyclic structure is of interest for designing new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,3’-oxolane]
  • 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclopentane]

Uniqueness

Compared to similar compounds, 4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,1’-cyclobutane]-5-one is unique due to its specific spirocyclic structure involving a cyclobutane ring

Properties

IUPAC Name

spiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-9-4-1-2-5-10(9)15-12(8-13-11)6-3-7-12/h1-2,4-5H,3,6-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASCFFLFWNEMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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